

# 1H NMR chemical shift assignment for indoline C2 proton

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## Compound of Interest

Compound Name: *Indoline-2-carbonitrile*

CAS No.: 1956382-55-0

Cat. No.: B11921952

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Publish Comparison Guide: 1H NMR Chemical Shift Assignment for Indoline C2 Proton

## Executive Summary

In the development of indole-based therapeutics (e.g., kinase inhibitors, GPCR ligands), the precise structural characterization of the indoline (2,3-dihydro-1H-indole) scaffold is critical. A frequent bottleneck in Quality Control (QC) and structural elucidation is the unambiguous assignment of the C2 and C3 methylene protons. While 1D NMR is often sufficient for simple structures, complex substitution patterns in drug candidates can obscure these signals, leading to costly misassignments.

This guide compares three methodological "alternatives" for assigning the Indoline C2 proton:

- Method A (Basic): 1D Chemical Shift Logic (The Conventional Alternative).
- Method B (Intermediate): 2D Homonuclear Correlation (COSY).[1][2]
- Method C (The Solution): Heteronuclear Single Quantum Coherence (HSQC) & HMBC Profiling.

Verdict: While Method A provides a rapid estimate, Method C (HSQC/HMBC) is the only self-validating protocol suitable for regulatory submission, offering a 100% confidence interval by leveraging the distinct dispersion of Carbon-13 chemical shifts.

## Technical Background: The C2 vs. C3 Challenge

The indoline ring system consists of a benzene ring fused to a five-membered nitrogen-containing ring.

- C2 Position (N-CH<sub>2</sub>): Directly attached to the electronegative Nitrogen atom.
- C3 Position (Ar-CH<sub>2</sub>): Benzylic position, attached to the aromatic ring.

The Theoretical Basis: Due to the electronegativity of nitrogen, the C2 protons are significantly deshielded (downfield shift) compared to the C3 protons. However, in complex derivatives, anisotropic effects from N-substituents (e.g., sulfonyl, acetyl) can compress this spectral window, making assignment risky without multidimensional data.

### Comparative Data Table: Typical Chemical Shifts (CDCl<sub>3</sub>)

Position	Proton Shift ( )	Multiplicity	Carbon Shift ( )	Key Electronic Influence
C2 (N-CH <sub>2</sub> )	3.40 – 3.65 ppm	Triplet ( Hz)	47 – 53 ppm	Inductive Deshielding (-I effect of N)
C3 (Ar-CH <sub>2</sub> )	2.90 – 3.10 ppm	Triplet ( Hz)	28 – 30 ppm	Benzylic Shielding
NH	3.50 – 5.50 ppm	Broad Singlet	N/A	Exchangeable; Solvent Dependent

## Methodological Comparison

## Alternative 1: 1D Chemical Shift Logic (Manual Assignment)

- Workflow: Acquire 1D  $^1\text{H}$  NMR

Identify triplets

Assign downfield signal to C2.

- Risk Profile: High.
  - Failure Mode: In N-acylated indolines, the carbonyl anisotropy can shift C2 and C3 signals unpredictably. If the sample contains impurities or rotamers, triplets may appear as multiplets, leading to confusion with solvent peaks (e.g., residual Methanol-d<sub>4</sub>).

## Alternative 2: 2D COSY (Homonuclear Correlation)

- Workflow: Acquire COSY

Identify off-diagonal cross-peaks between the two triplets.

- Risk Profile: Moderate.
  - Utility: Confirms that the two signals are adjacent (spin system).
  - Limitation: It proves connectivity but does not inherently identify which triplet is C2 and which is C3. It requires an "anchor" point (like the NH proton), which is often invisible in  $\text{CDCl}_3$  due to exchange broadening.

## The Solution (Method C): Heteronuclear Editing (HSQC/HMBC)

- Workflow: Acquire HSQC

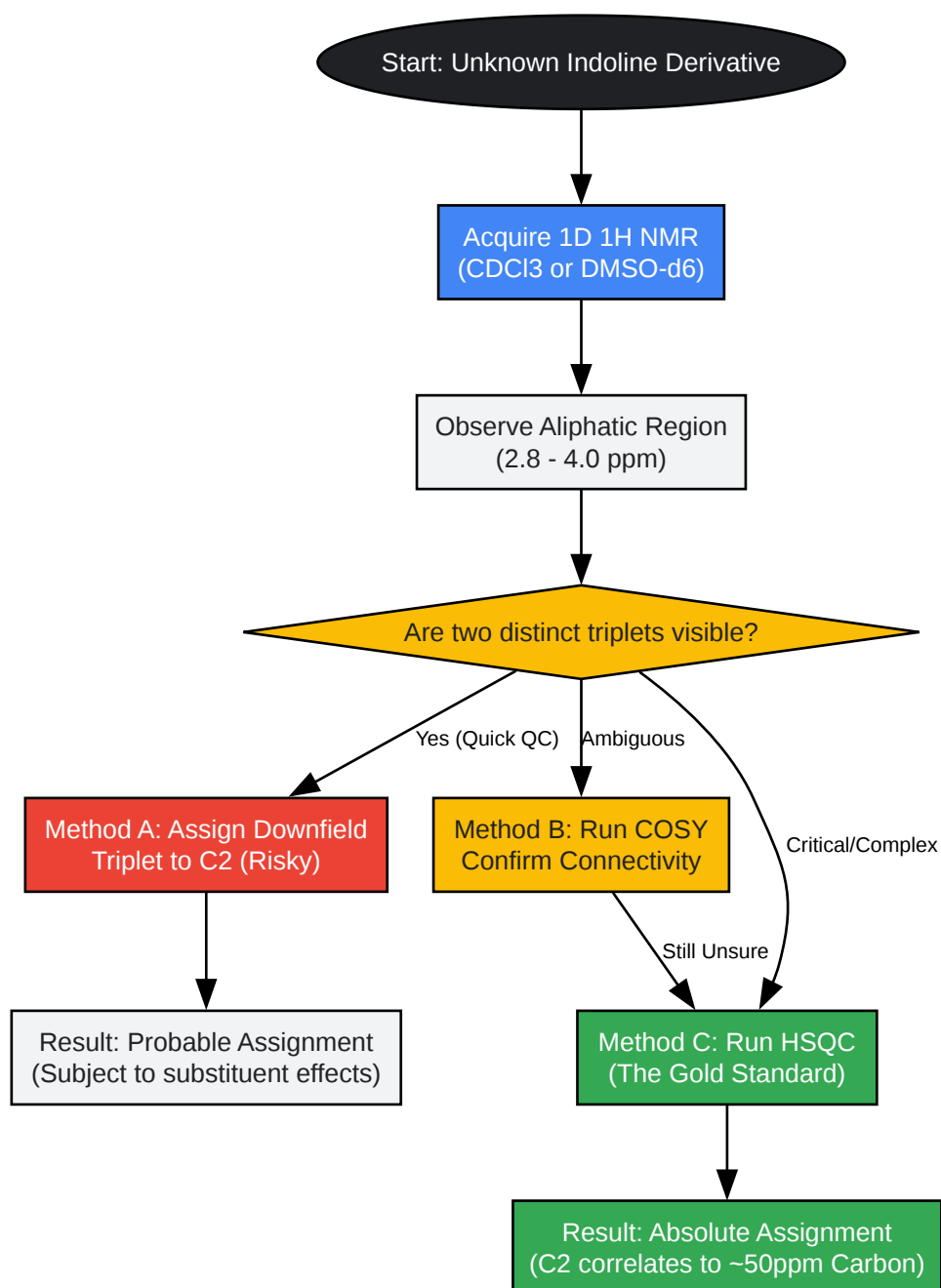
Correlate Protons to Carbons.

- Risk Profile: Near Zero.

- o Mechanism: This method bypasses proton overlap issues by correlating protons to their attached carbons. Since C2 carbon (~50 ppm) and C3 carbon (~30 ppm) are separated by >20 ppm, the assignment is unambiguous regardless of proton shift compression.

## Strategic Visualization: Assignment Logic Workflow

The following diagram illustrates the decision matrix for assigning the C2 proton, highlighting why the Heteronuclear approach (Method C) is the robust path.



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Figure 1: Decision tree for Indoline C2 assignment. Method C (Green path) offers the highest data integrity.

## Detailed Experimental Protocol (Method C)

To replicate the "Gold Standard" results, follow this self-validating protocol.

### Step 1: Sample Preparation

- Solvent Choice: Use DMSO-d<sub>6</sub> (99.9% D) for polar derivatives to sharpen the NH signal and slow exchange rates. Use CDCl<sub>3</sub> for simple lipophilic indolines.
- Concentration: Dissolve 5–10 mg of compound in 0.6 mL solvent. High concentration is vital for 2D Carbon detection.
- Tube: High-quality 5mm NMR tube (Class A) to minimize shimming errors.

### Step 2: Acquisition Parameters (600 MHz equivalent)

- 1D <sup>1</sup>H NMR:
  - Pulse Angle: 30°
  - Relaxation Delay (D1): 1.0 s
  - Scans (NS): 16
  - Goal: Establish baseline resolution of the triplet pair.
- 2D HSQC (Multiplicity-Edited):
  - Pulse Sequence: hsqcedetgppsisp2.3 (Bruker standard) or equivalent.
  - Scans (NS): 8 – 16
  - TD (F2): 2048, TD (F1): 256

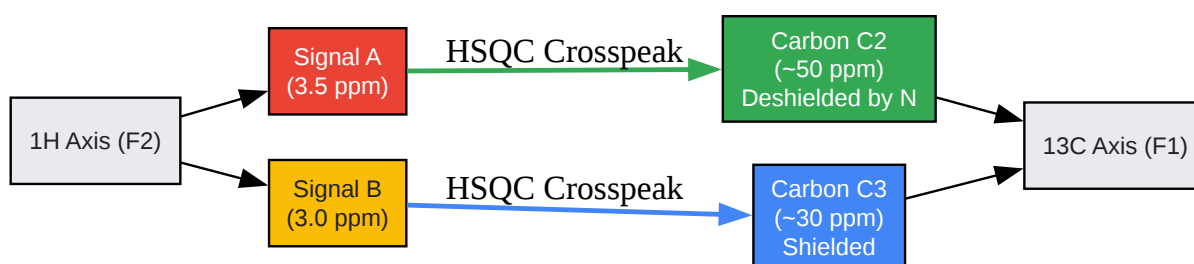
- Goal: Identify CH<sub>2</sub> carbons. C2 will appear as a negative (blue) phase signal at ~50 ppm F1; C3 will appear at ~30 ppm F1.

## Step 3: Data Processing & Analysis

- Phase Correction: Ensure pure absorption mode.
- Referencing: Calibrate DMSO-d<sub>6</sub> quintet to 2.50 ppm (<sup>1</sup>H) and 39.5 ppm (<sup>13</sup>C).
- Assignment Validation:
  - Locate the proton signal at ~3.5 ppm.
  - Check its correlation in the F1 (Carbon) dimension.
  - Validation Rule: If F1  
48-55 ppm, assignment is C2. If F1  
28-32 ppm, assignment is C3.

## Mechanistic Diagram: HSQC Correlation Logic

This diagram visualizes the specific spectral correlations that confirm the assignment.



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Figure 2: HSQC Correlation Map. The large chemical shift difference in the Carbon dimension (F1) resolves the ambiguity of the Proton dimension (F2).

## References

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